High quality Glucosamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

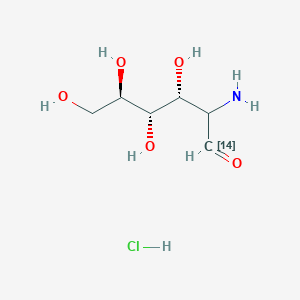

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxy(114C)hexanal;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3?,4-,5-,6-;/m1./s1/i1+2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBOJBBMQJBVCMW-LRQYXBNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)N)O)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C([14CH]=O)N)O)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Comparison of Research-Grade Glucosamine Sulfate and Glucosamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucosamine (B1671600) is an endogenous amino monosaccharide pivotal in the biochemistry of glycosylated proteins and lipids, forming the building blocks of essential macromolecules like glycosaminoglycans (GAGs). In research and therapeutic applications, it is commonly stabilized as one of two salt forms: glucosamine sulfate (B86663) or glucosamine hydrochloride (HCl). The choice between these forms is a critical consideration in experimental design and drug development, as they differ in chemical stability, purity, elemental glucosamine content, and the historical volume of clinical investigation. This technical guide provides an in-depth comparison of research-grade glucosamine sulfate and glucosamine HCl, focusing on their chemical properties, pharmacokinetics, mechanisms of action, and the analytical methodologies required for their quantification and quality control.

Chemical and Physical Properties

The primary distinction between the two forms lies in the salt used for stabilization. Glucosamine sulfate is inherently unstable and requires an additional stabilizer, typically sodium chloride (NaCl) or potassium chloride (KCl).[1] This results in a lower "payload" of active glucosamine per gram. In contrast, glucosamine hydrochloride is a stable compound that does not necessitate a secondary stabilizer.[1]

This difference has significant implications for the purity and concentration of elemental glucosamine. Glucosamine HCl contains approximately 83% pure glucosamine by weight, whereas glucosamine sulfate contains about 65%.[2] Furthermore, the source of glucosamine is often linked to its salt form; while both can be derived from shellfish chitin, vegan glucosamine produced via corn fermentation is almost exclusively available as glucosamine HCl.[1]

| Property | Glucosamine Sulfate | Glucosamine Hydrochloride |

| Molecular Formula | C₆H₁₃NO₅·H₂SO₄ (Varies with stabilizer salt)[3][4] | C₆H₁₃NO₅·HCl[5] |

| Molecular Weight | ~277.25 g/mol (Varies with stabilizer salt)[3][6] | ~215.63 g/mol [5][7] |

| Purity (Typical) | Requires stabilization with NaCl or KCl, affecting overall purity.[8] | Often available in high purity (e.g., 99%).[8][9] |

| Elemental Glucosamine | ~65% by weight.[2] | ~83% by weight.[2] |

| Stability | Unstable on its own, requiring a second salt for stabilization.[1] | Stable formulation.[1] |

| Common Sources | Shellfish exoskeletons, fungal cell walls.[4] | Shellfish exoskeletons, fermentation of corn (vegan source).[1][7] |

| Solubility | Soluble in water.[4] | Highly soluble.[10] |

Pharmacokinetics and Bioavailability

Upon oral administration, glucosamine sulfate rapidly dissociates into glucosamine and sulfate ions before absorption.[11][12] Therefore, the body absorbs the free glucosamine molecule, making the specific salt form less critical to the bioavailability of glucosamine itself.[12] Studies have shown that both forms are well-absorbed in the small intestine at similar rates (~90%).[2]

However, the literature presents a mixed view on which form exhibits superior bioavailability. Some studies suggest glucosamine sulfate is better absorbed, while others find no significant difference.[13][14] For instance, one study noted a median oral bioavailability of 9.4% for glucosamine sulfate compared to 6.1% for glucosamine hydrochloride.[14] It is crucial to note that a significant portion of absorbed glucosamine (70-90%) is metabolized by the liver before it reaches systemic circulation, resulting in relatively low concentrations delivered to joint tissues.[2]

| Parameter | Glucosamine Sulfate | Glucosamine Hydrochloride |

| Absorption Rate | ~90% in the small intestine.[2] | ~90% in the small intestine.[2] |

| Oral Bioavailability | Conflicting data; some studies suggest slightly higher bioavailability (e.g., 9.4%).[14] | Conflicting data; some studies suggest slightly lower bioavailability (e.g., 6.1%).[14] |

| Metabolism | Dissociates into glucosamine and sulfate ions upon administration.[11][12] | Dissociates into glucosamine and chloride ions. |

| First-Pass Effect | High (70-90% metabolized in the liver).[2] | High (70-90% metabolized in the liver).[2] |

Mechanism of Action and Cellular Signaling

Glucosamine exerts its biological effects, primarily anti-inflammatory and chondroprotective actions, through modulation of several key signaling pathways. It does not matter whether the glucosamine is delivered with a sulfate or hydrochloride carrier, as the free molecule is responsible for the downstream effects.[12]

Key Signaling Pathways:

-

NF-κB Pathway: Glucosamine inhibits the activation of Nuclear Factor-kappa B (NF-κB), a primary transcription factor that governs the expression of pro-inflammatory genes.[[“]][[“]] By preventing the nuclear translocation of NF-κB, glucosamine reduces the production of inflammatory mediators like COX-2, prostaglandin (B15479496) E2 (PGE2), and cytokines such as interleukin-1 (IL-1), interleukin-6 (IL-6), and TNF-α.[[“]][17]

-

MAPK Pathway: Glucosamine affects Mitogen-Activated Protein Kinase (MAPK) signaling by inhibiting the phosphorylation of p38 and JNK, while potentially increasing Erk1/2 expression.[18][19] The inhibition of p38 and JNK is critical as these pathways are involved in cellular stress responses and the expression of matrix metalloproteinases (MMPs) that degrade cartilage.[19]

-

Hexosamine Biosynthesis Pathway (HBP): As an amino sugar, glucosamine can enter the HBP, leading to the formation of UDP-N-acetylglucosamine (UDP-GlcNAc).[[“]][20] This molecule is a substrate for O-GlcNAcylation, a post-translational modification that can alter the function of various proteins involved in cellular signaling and stress responses.[[“]]

Caption: Glucosamine's inhibition of the NF-κB signaling pathway.

Caption: Glucosamine's modulation of the MAPK signaling pathway.

Comparative Efficacy in Research

Historically, glucosamine sulfate has been the subject of more extensive clinical research, particularly in large-scale European trials for osteoarthritis.[2][10] This has led to a perception that it is the more validated form. However, studies using glucosamine HCl have often yielded similar results when equivalent doses of pure glucosamine are administered.[2][11]

The Glucosamine/chondroitin (B13769445) Arthritis Intervention Trial (GAIT), a major US study, used glucosamine HCl and found limited benefits in the overall study population, though a subgroup with moderate-to-severe pain showed a statistically significant response to a combination of glucosamine HCl and chondroitin sulfate.[2][8] The mixed results highlight the complexity of assessing efficacy and suggest that factors beyond the salt form, such as patient population and disease severity, are critical. One study directly comparing the two forms in a collagenase-induced osteoarthritis model found a better efficacy for glucosamine hydrochloride, though an explanation for this difference was not provided.[18]

| Study / Finding | Glucosamine Sulfate | Glucosamine Hydrochloride |

| Body of Evidence | More extensive history of use in clinical trials, especially in Europe.[2][9][10] | Less extensive research history, but used in major trials like GAIT.[8][13] |

| Osteoarthritis Efficacy | Numerous studies report efficacy in reducing pain and improving function.[13][21] | Results are more mixed; some studies show efficacy, while others find no significant difference from placebo.[2][13] |

| GAIT Trial | Not used in this trial. | Used in the GAIT trial; showed limited benefit alone but potential benefit in combination with chondroitin for a specific subgroup.[2][8] |

| Direct Comparison | In one preclinical model, it demonstrated no effect on certain parameters where the HCl form was effective.[18] | Showed better efficacy in a collagenase-induced OA model compared to the sulfate form.[18] |

Experimental Protocols: Analysis and Quantification

Accurate quantification of glucosamine in raw materials and finished products is essential for research and quality control. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method. As glucosamine lacks a strong chromophore, analysis often requires derivatization or specialized detectors.[22][23]

Key Methodologies

-

Reversed-Phase HPLC with Ion-Pairing: This method uses an ion-pairing agent like octanesulfonate to allow for the retention of the polar glucosamine molecule on a C18 column. Detection is often achieved with a Refractive Index (RI) detector.[22]

-

HPLC with Pre-Column Derivatization: This is a highly sensitive approach where glucosamine is derivatized with a fluorogenic or UV-absorbing reagent before injection.

-

Ortho-phthalaldehyde (OPA): Reacts with the primary amine group of glucosamine to form a fluorescent compound, enabling detection with a fluorescence detector (FLD).[23]

-

N-9-fluorenylmethoxycarbonyloxy succinimide (B58015) (FMOC-Su): Reacts with the glucosamine free base to create a derivative that can be detected by a UV detector.[24]

-

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for separating polar compounds like glucosamine. It can be coupled with detectors like a Charged Aerosol Detector (CAD) for universal detection that does not rely on chromophores.[25]

Sample Experimental Protocol: HPLC with FMOC-Su Derivatization

This protocol is adapted from established collaborative study methods for glucosamine quantification.[24]

-

Objective: To quantify glucosamine content in a raw material sample.

-

Instrumentation: HPLC system with a gradient pump, autosampler, column heater, and UV detector.

-

Reagents and Materials:

-

Glucosamine HCl reference standard.

-

Acetonitrile (LC grade).

-

Trifluoroacetic acid (TFA).

-

Triethylamine (TEA).

-

N-9-fluorenylmethoxycarbonyloxy succinimide (FMOC-Su) derivatization solution (15mM in acetonitrile).

-

C18 analytical column.

-

-

Procedure:

-

Standard Preparation: Prepare a stock solution of glucosamine HCl reference standard in water. Create a 3-point calibration curve by diluting the stock.

-

Sample Preparation: Accurately weigh and dissolve the glucosamine raw material (sulfate or HCl) in water to achieve a target concentration.

-

Derivatization:

-

Pipette a specific volume (e.g., 125 µL) of each standard and sample solution into separate volumetric flasks.

-

Add TEA to release the glucosamine free base.

-

Add 500 µL of 15mM FMOC-Su solution to each flask.

-

Cap and mix thoroughly. Sonicate at 50°C for 30 minutes to complete the reaction.

-

-

HPLC Analysis:

-

Mobile Phase A: Water with 0.05% TFA.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program: A time-based gradient from high aqueous to high organic content.

-

Flow Rate: ~1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 265 nm.

-

Injection Volume: 20 µL.

-

-

Quantification: Calculate the glucosamine concentration in the unknown sample by comparing its peak area to the calibration curve generated from the standards.

-

Caption: General experimental workflow for glucosamine analysis by HPLC.

Conclusion for the Research Professional

The selection between research-grade glucosamine sulfate and glucosamine hydrochloride is a nuanced decision.

-

Glucosamine Hydrochloride (HCl) offers distinct advantages in terms of chemical stability, higher purity, and a greater percentage of elemental glucosamine by weight.[1][2] It is the definitive choice for applications requiring a vegan or shellfish-free source.[1]

-

Glucosamine Sulfate is characterized by a more extensive body of historical clinical data, particularly in the field of osteoarthritis.[10][26] Researchers aiming to build upon or replicate these foundational studies may prefer the sulfate form.

From a biochemical standpoint, once dissociated, the free glucosamine molecule is the active agent, and the accompanying salt is unlikely to significantly alter its core mechanism of action at the cellular level.[11][12] Therefore, for novel in vitro and in vivo research, the superior purity and concentration of glucosamine HCl may be advantageous, provided the dosage is adjusted to deliver an equivalent amount of elemental glucosamine.

Ultimately, the most critical factor for any research application is the quality and characterization of the material. Regardless of the salt form chosen, researchers must ensure their supply is of high purity, accurately quantified, and free from contaminants to guarantee the validity and reproducibility of their experimental results.

References

- 1. Glucosamine HCL vs. Sulfate: An Analysis of Purity & Source [nutripartners.co]

- 2. qnwellness.com [qnwellness.com]

- 3. raybiotech.com [raybiotech.com]

- 4. GLUCOSAMINE SULFATE - Ataman Kimya [atamanchemicals.com]

- 5. グルコサミン塩酸塩 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medkoo.com [medkoo.com]

- 8. Glucosamine hydrochloride for the treatment of osteoarthritis symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. vitaverus.co.uk [vitaverus.co.uk]

- 10. collagensei.com [collagensei.com]

- 11. askthescientists.com [askthescientists.com]

- 12. Glucosamine Hydrochloride vs. Sulfate /Chondroitin [chiro.org]

- 13. donausa.com [donausa.com]

- 14. physioflexpro.com [physioflexpro.com]

- 15. consensus.app [consensus.app]

- 16. consensus.app [consensus.app]

- 17. drclarkstore.com [drclarkstore.com]

- 18. Is there any scientific evidence for the use of glucosamine in the management of human osteoarthritis? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Glucosamine affects intracellular signalling through inhibition of mitogen-activated protein kinase phosphorylation in human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. selleckchem.com [selleckchem.com]

- 21. Temporary title [webprod.hc-sc.gc.ca]

- 22. tandfonline.com [tandfonline.com]

- 23. researchgate.net [researchgate.net]

- 24. Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Development and validation of a novel high performance liquid chromatography-coupled with Corona charged aerosol detector method for quantification of glucosamine in dietary supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 26. nbinno.com [nbinno.com]

The Biological Functions of D-Glucosamine in Cell Culture: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-glucosamine (GlcN), a naturally occurring amino monosaccharide, is a fundamental component of various structural polymers, including chitin (B13524) and glycosaminoglycans.[1] In cell culture applications, D-glucosamine serves as a critical tool for investigating a wide array of cellular processes. It is a key substrate for the hexosamine biosynthetic pathway (HBP), which produces uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc).[2][3] This molecule is essential for protein N-glycosylation and O-GlcNAcylation, a dynamic post-translational modification that rivals phosphorylation in its regulatory importance.[4][5] Consequently, the addition of D-glucosamine to cell culture media can profoundly influence cell signaling, proliferation, apoptosis, and gene expression. This guide provides a comprehensive overview of the biological functions of D-glucosamine in cell culture, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Biological Functions and Mechanisms of Action

D-glucosamine exerts its effects on cultured cells primarily through its entry into the hexosamine biosynthetic pathway. By bypassing the rate-limiting enzyme, glutamine:fructose-6-phosphate amidotransferase (GFAT), glucosamine (B1671600) supplementation leads to a significant increase in the intracellular pool of UDP-GlcNAc.[2] This, in turn, enhances O-GlcNAcylation of nuclear and cytoplasmic proteins, a process that modulates their activity, stability, and localization.[4][6]

Key cellular processes affected by D-glucosamine include:

-

Modulation of Signaling Pathways: D-glucosamine has been shown to inhibit the activation of pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[7][8] It can prevent the nuclear translocation of the p50/p65 heterodimer, thereby downregulating the expression of target genes involved in inflammation and cell survival.[7] Additionally, D-glucosamine can influence the mitogen-activated protein kinase (MAPK) pathway by inhibiting the phosphorylation of key kinases like JNK and p38.[9] It has also been reported to inhibit the activity of p70S6K, a crucial regulator of protein synthesis and cell growth.[10]

-

Induction of Apoptosis and Cell Cycle Arrest: In various cancer cell lines, D-glucosamine has been demonstrated to inhibit proliferation and induce apoptosis.[10][11][12] This can occur through the accumulation of ubiquitinated proteins due to proteasome inhibition and the subsequent cleavage of PARP, a hallmark of apoptosis.[13] Furthermore, D-glucosamine treatment can lead to cell cycle arrest, often in the S phase.[11]

-

Alteration of Gene and Protein Expression: By influencing signaling pathways and post-translational modifications, D-glucosamine can alter the expression of a wide range of genes and proteins. For instance, it can downregulate the expression of matrix metalloproteinases (MMPs) and pro-inflammatory cytokines like IL-6 and IL-8.[9][14]

Quantitative Data on D-Glucosamine's Effects in Cell Culture

The effects of D-glucosamine are highly dependent on the cell type, concentration, and duration of treatment. The following tables summarize quantitative data from various studies.

| Cell Line | Cancer Type | Concentration(s) | Treatment Duration | Observed Effects | Reference(s) |

| SMMC-7721 | Hepatoma | 500 µg/ml, 1000 µg/ml | 120 h | Inhibition ratios of 52% and 83%, respectively; S phase arrest. | [11][15] |

| DU145 | Prostate Cancer | 2 mM | 24 h | Increased expression of ATF4, CHOP, and DR5; sensitization to TRAIL-induced apoptosis. | [14] |

| ALVA41 | Prostate Cancer | 1 mM | 8 - 24 h | Induction of apoptosis (PARP cleavage detected after 8h); accumulation of ubiquitinated proteins. | [13] |

| A549, H1299, H460 | Non-Small Cell Lung Cancer | Not specified | 2 days | Inhibition of cell growth, cell cycle arrest, and induction of apoptosis. | [12] |

| HT-29 | Colon Carcinoma | 2.5 mM, 5 mM, 10 mM | 4 h - multiple days | Growth inhibition; >6-fold increase in UDP-N-acetylhexosamines and marked decrease in UTP and CTP after 4h at 2.5 mM. | [16][17] |

| Caki-1 | Renal Cancer | 1 mM, 5 mM, 10 mM | 24, 48, 72 h | Dose- and time-dependent inhibition of proliferation. | [15] |

| PC12 | Pheochromocytoma | 1 mM | Not specified | Protective effect against apoptosis under starvation conditions. | [18] |

| PC12 | Pheochromocytoma | 5-20 mM | 12 h | Decreased apoptosis and intracellular ROS production following serum/glucose deprivation. | [19] |

| Human Chondrocytes | Normal | 2.5 mM, 10 mM | 2 h pretreatment | Reduced IL-1β-induced c-jun DNA binding activity and MMP-1, -3, and -13 expression. | [9] |

| Compound | Cell Line | IC50 Value | Reference(s) |

| Glucosamine Hydrochloride | SMMC-7721 | ~500 µg/ml | [15] |

| D-Glucosamine | SMMC-7721 | ~500 µg/ml | [15] |

Experimental Protocols

Preparation of D-Glucosamine Stock Solution

Reagents:

-

D-(+)-Glucosamine hydrochloride (or Glucosamine sulfate)

-

Sterile phosphate-buffered saline (PBS) or cell culture medium

Procedure:

-

Weigh the desired amount of D-glucosamine hydrochloride powder.

-

Dissolve in sterile PBS or cell culture medium to a stock concentration of 1 M.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

-

Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.[15]

Cell Treatment with D-Glucosamine

Procedure:

-

Plate cells at the desired density in a suitable culture vessel (e.g., 96-well plate for viability assays, 6-well plate for protein analysis).

-

Allow cells to adhere and grow for 24 hours.

-

Thaw an aliquot of the D-glucosamine stock solution and dilute it to the desired final concentrations using fresh, pre-warmed cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of D-glucosamine. Include a vehicle control (medium with PBS or the solvent used for the stock solution).

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[15]

Cell Viability Assay (MTT Assay)

Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Procedure:

-

Following the D-glucosamine treatment period, add MTT solution (final concentration of 0.5 mg/ml) to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

-

Carefully remove the MTT solution.

-

Add a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.[15]

Western Blot Analysis for Protein Expression

Principle: This technique is used to detect specific proteins in a cell lysate.

Procedure:

-

After D-glucosamine treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: The Hexosamine Biosynthetic Pathway and the entry of D-glucosamine.

Caption: D-glucosamine inhibits NF-κB signaling via increased O-GlcNAcylation.

Caption: D-glucosamine inhibits the MAPK pathway, reducing MMP expression.

Caption: A general workflow for studying D-glucosamine effects in cell culture.

Conclusion

D-glucosamine is a versatile and powerful tool for modulating key cellular processes in vitro. Its ability to enter the hexosamine biosynthetic pathway and increase protein O-GlcNAcylation provides a mechanism to study the intricate roles of this post-translational modification in cell signaling, proliferation, and survival. By understanding the fundamental biological functions of D-glucosamine and employing standardized experimental protocols, researchers can effectively utilize this amino sugar to gain valuable insights into a wide range of biological questions relevant to both basic science and drug development. The provided data and methodologies serve as a foundational guide for designing and interpreting experiments involving D-glucosamine in cell culture.

References

- 1. Hyaluronic acid - Wikipedia [en.wikipedia.org]

- 2. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rupress.org [rupress.org]

- 5. O-GlcNAc - Wikipedia [en.wikipedia.org]

- 6. DETECTION AND ANALYSIS OF PROTEINS MODIFIED BY O-LINKED N-ACETYLGLUCOSAMINE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Alloxan attenuates glucosamine-induced NF-κB activation and proinflammatory gene expression under normoglycemic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glucosamine affects intracellular signalling through inhibition of mitogen-activated protein kinase phosphorylation in human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antitumor activities of D-glucosamine and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Glucosamine induces cell death via proteasome inhibition in human ALVA41 prostate cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. D-glucosamine-induced changes in nucleotide metabolism and growth of colon-carcinoma cells in culture - PMC [pmc.ncbi.nlm.nih.gov]

- 17. D-glucosamine-induced changes in nucleotide metabolism and growth of colon-carcinoma cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Protective effects of glucosamine and its acetylated derivative on serum/glucose deprivation-induced PC12 cells death: Role of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Sourcing and Qualifying Analytical Grade N-acetylglucosamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the critical considerations for sourcing high-purity, analytical grade N-acetylglucosamine (GlcNAc). Ensuring the quality and consistency of this monosaccharide is paramount for reproducible research, reliable analytical method development, and the formulation of safe and effective pharmaceutical products. This document outlines supplier specifications, detailed analytical methodologies for quality control, and visual workflows to aid in the procurement and qualification process.

Supplier and Specification Overview

The selection of a reputable supplier is the foundational step in sourcing high-quality N-acetylglucosamine. Analytical grade material should be accompanied by a comprehensive Certificate of Analysis (CoA) detailing the purity and impurity profile. The following table summarizes the specifications for N-acetylglucosamine from various suppliers.

| Supplier/Source | Grade/Purity | Assay Method | Key Specifications |

| The Formulator Shop | 99.85% | Not Specified | Specific Rotation: +40.0° to +42.0°; Residue on Ignition: < 0.1%; Loss on Drying: < 0.50%; Heavy Metals: ≤10ppm; Arsenic: ≤1ppm[1] |

| Otto Chemie Pvt. Ltd. | for biochemistry 99% | Not Specified | Not Specified[2] |

| Molnova | ≥98% | HPLC, NMR | Consistent with structure by NMR[3] |

| Biofargo | High Purity, ≥98% | Not Specified | Melting Point: 196~205℃; Loss on drying: ≤0.5%; Residue on ignition: ≤0.2%[4] |

| Lab Pro Inc. | Min. 98.0% | HPLC | Melting Point: 205°C[5] |

| Spectrum Chemical | 96.0-102.0% | Not Specified | Reagent Grade[6] |

| Sigma-Aldrich (MilliporeSigma) | Pharmaceutical Secondary Standard | HPLC, GC | Traceable to USP Reference Standard[7][8][9] |

| United States Pharmacopeia (USP) | Reference Standard | Not Specified | Intended for use in specified quality tests and assays as specified in the USP compendia. |

Experimental Protocols for Quality Control

Rigorous analytical testing is essential to verify the identity, purity, and quality of N-acetylglucosamine. The following are detailed methodologies for key experiments.

Assay and Glucosamine (B1671600) Limit Test by HPLC (USP Method Adaptation)

This method is adapted from the United States Pharmacopeia (USP) monograph for dietary supplements and is suitable for determining the assay of N-acetylglucosamine and quantifying the related impurity, glucosamine.[10]

-

Chromatographic System:

-

Columns: Two Chromolith® Performance NH2 columns (100 x 4.6 mm and 50 x 4.6 mm) coupled with a zero dead volume connector for a total length of 150 mm.[10]

-

Detector: UV Detector.

-

Mobile Phase: Transfer 3.5 g of dibasic potassium phosphate (B84403) to a 1 L flask and dissolve in water. Add 0.25 mL of ammonium (B1175870) hydroxide, dilute with water to volume, and mix. Adjust with phosphoric acid to a pH of 7.5.[10]

-

Flow Rate: To be adjusted based on system pressure (example back pressure was 20 bar).[10]

-

Injection Volume: To be determined based on method optimization.

-

-

Standard and Sample Preparation:

-

System Suitability:

-

The method should satisfy the USP <621> criteria for tailing factor, relative standard deviation, and signal-to-noise ratio.

-

Resolution between N-acetylglucosamine and glucosamine must be adequate.[10]

-

Purity Determination by HILIC with UV Detection

This method is suitable for the determination of N-acetylglucosamine in various matrices, including cosmetic formulations.[11]

-

Chromatographic System:

-

Method Performance:

Quantification in Biological Samples by GC-MS/MS and GC-TOFMS

For the selective and accurate quantification of N-acetylglucosamine in complex biological matrices, a gas chromatography-mass spectrometry (GC-MS) based method with derivatization is employed.[12]

-

Derivatization:

-

Alkoximation: The sample is treated with O-ethylhydroxylamine hydrochloride (EtOX) at 25°C for 2 hours to convert the reducing end of the sugar to an oxime.[12]

-

Trimethylsilylation: The sample is then treated with a silylating agent such as N-methyl-N-(trimethylsilyl) trifluoroacetamide (B147638) (MSTFA) with 1% trimethylchlorosilane (TMCS) at 50°C for 50 minutes to increase volatility.[12]

-

-

Chromatographic and Mass Spectrometric System:

-

GC System: A gas chromatograph capable of precise temperature programming.

-

MS System: A tandem mass spectrometer (MS/MS) or a time-of-flight mass spectrometer (TOFMS) for high selectivity and mass accuracy.

-

Internal Standard: A biologically derived ¹³C labeled N-acetylglucosamine internal standard is used for accurate absolute quantification, which corrects for matrix effects and variations in derivatization efficiency.[12]

-

-

Method Advantage: This method allows for the efficient separation of N-acetylhexosamine stereoisomers, which have identical exact masses and similar fragmentation patterns, a critical requirement for accurate quantification in biological samples.[12]

Visualizing Workflows and Pathways

Sourcing and Qualification Workflow

The following diagram illustrates a typical workflow for sourcing and qualifying analytical grade N-acetylglucosamine, from initial supplier identification to the final release of the material for use.

Caption: Workflow for Sourcing and Qualification of N-acetylglucosamine.

Hypothetical Signaling Pathway Involving N-acetylglucosamine

N-acetylglucosamine is a key metabolite in the hexosamine biosynthetic pathway (HBP) and plays a crucial role in post-translational modification of proteins through O-GlcNAcylation. This diagram illustrates a simplified, hypothetical signaling cascade where GlcNAc levels influence cellular processes.

Caption: Simplified O-GlcNAcylation Signaling Pathway.

References

- 1. theformulatorshop.com [theformulatorshop.com]

- 2. n-Acetyl-D-glucosamine, 99%, COA, Certificate of Analysis, 7512-17-6, A 1349 [ottokemi.com]

- 3. molnova.cn [molnova.cn]

- 4. biofargo.com [biofargo.com]

- 5. labproinc.com [labproinc.com]

- 6. N-Acetyl-D-glucosamine, 96.0-102.0%, Spectrum Chemical 25 g | Buy Online | Spectrum Chemical Manufacturing Corporation | Fisher Scientific [fishersci.com]

- 7. N-Acetylglucosamine Pharmaceutical Secondary Standard; Certified Reference Material 7512-17-6 [sigmaaldrich.com]

- 8. N-Acetylglucosamine Pharmaceutical Secondary Standard; Certified Reference Material 7512-17-6 [sigmaaldrich.com]

- 9. N-乙酰氨基葡萄糖 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]

- 10. N-Acetylglucosamine Assay and Glucosamine Limit Test Following the United States Pharmacopoeia Method [sigmaaldrich.com]

- 11. Determination of N-acetylglucosamine in cosmetic formulations and skin test samples by hydrophilic interaction liquid chromatography and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Purity Specifications for Glucosamine Used in Animal Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity specifications for glucosamine (B1671600) used in animal models for research purposes. Ensuring the quality and consistency of glucosamine is paramount for the validity and reproducibility of experimental results. This document outlines the key quality attributes, analytical methodologies, and potential contaminants to consider when sourcing and utilizing glucosamine in a research setting.

Glucosamine Formulations in Research

Glucosamine is commonly available in three salt forms for research applications: Glucosamine Hydrochloride (GlcN-HCl), Glucosamine Sulfate Sodium Chloride, and Glucosamine Sulfate Potassium Chloride. Glucosamine hydrochloride offers a higher concentration of glucosamine per unit weight and is generally more stable.[1][2] The choice of salt form can influence the bioavailability and, potentially, the experimental outcome.[3]

Purity and Quality Specifications

For research applications, it is recommended to use glucosamine that meets pharmacopeial standards, such as those set by the United States Pharmacopeia (USP). These standards provide a framework for ensuring the identity, strength, quality, and purity of the substance.

Table 1: USP Purity Specifications for Glucosamine Hydrochloride

| Parameter | Specification |

| Assay (on dried basis) | 98.0% - 102.0% of C₆H₁₃NO₅·HCl |

| Specific Rotation | +70.0° to +73.0° |

| pH (20 mg/mL solution) | 3.0 - 5.0 |

| Loss on Drying | Not more than 1.0% |

| Residue on Ignition | Not more than 0.1% |

| Sulfate | Not more than 0.24% |

| Arsenic | Not more than 3 µg/g |

| Heavy Metals | Not more than 0.001% (10 ppm) |

Source: USP Glucosamine Hydrochloride Monograph[4][5]

Table 2: USP Purity Specifications for Glucosamine Sulfate Salts

| Parameter | Glucosamine Sulfate Sodium Chloride | Glucosamine Sulfate Potassium Chloride |

| Assay (on dried basis) | 98.0% - 102.0% of (C₆H₁₄NO₅)₂SO₄·2NaCl | 98.0% - 102.0% of (C₆H₁₄NO₅)₂SO₄·2KCl |

| Identification | Corresponds to USP standards | Corresponds to USP standards |

| Loss on Drying | Not more than 1.0% | Not more than 1.0% |

Source: USP Glucosamine Sulfate Sodium Chloride and Glucosamine Sulfate Potassium Chloride Monographs[6][7]

Critical Contaminants and Their Limits

Beyond the general purity, specific contaminants can significantly impact experimental outcomes, particularly in in-vivo studies.

Elemental Impurities

Heavy metals and other elemental impurities can be introduced during the manufacturing process or from raw materials.[8] The USP General Chapter <232> provides permissible daily exposure (PDE) limits for a range of elemental impurities.[9] For parenteral drug products, which can serve as a conservative guideline for injectable formulations in animal studies, specific limits are established.

Table 3: Selected USP <232> Elemental Impurity Limits for Parenteral Drug Products

| Element | Permitted Daily Exposure (PDE) (µ g/day ) |

| Cadmium (Cd) | 2 |

| Lead (Pb) | 5 |

| Arsenic (As) | 15 |

| Mercury (Hg) | 3 |

| Iridium (Ir) | 100 |

| Osmium (Os) | 10 |

| Palladium (Pd) | 100 |

| Platinum (Pt) | 100 |

| Rhodium (Rh) | 100 |

| Ruthenium (Ru) | 100 |

| Chromium (Cr) | 11000 |

| Copper (Cu) | 1000 |

| Manganese (Mn) | 3400 |

| Molybdenum (Mo) | 3000 |

| Nickel (Ni) | 200 |

| Vanadium (V) | 100 |

Source: USP General Chapter <232> Elemental Impurities—Limits[9]

Endotoxins

Bacterial endotoxins are potent pyrogens and can elicit strong inflammatory responses, confounding the results of studies investigating inflammation or immune responses.[10] For parenteral administration in animal models, it is crucial to control endotoxin (B1171834) levels. The Limulus Amebocyte Lysate (LAL) test is the standard method for endotoxin detection.[11] The endotoxin limit for preclinical research in animal models is derived from the threshold pyrogenic human dose of 5 Endotoxin Units (EU) per kg.[10][12]

Endotoxin Limit Calculation for Animal Studies:

The endotoxin limit is calculated using the formula: Limit (EU/mL) = (K × M) / D

Where:

-

K = Threshold pyrogenic dose (5 EU/kg for intravenous and intramuscular routes)[13]

-

M = Animal's weight in kg

-

D = Total dose administered in mL

Experimental Protocols for Quality Assessment

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Principle: This method separates glucosamine from potential impurities based on its physicochemical properties, allowing for quantification. Due to the lack of a strong UV-absorbing chromophore, derivatization is often necessary for detection.[14]

Methodology (Example based on USP Monograph for Glucosamine Hydrochloride): [4]

-

Mobile Phase: A mixture of a phosphate (B84403) buffer and acetonitrile.

-

Column: L7 packing (octylsilane chemically bonded to porous silica).

-

Detector: UV at 195 nm.

-

Standard Preparation: A solution of USP Glucosamine Hydrochloride Reference Standard of a known concentration.

-

Assay Preparation: A solution of the glucosamine sample of a known concentration.

-

Procedure: Inject equal volumes of the Standard and Assay preparations into the chromatograph, record the peak responses, and calculate the percentage of glucosamine hydrochloride.

Limulus Amebocyte Lysate (LAL) Test for Endotoxins

Principle: The LAL assay utilizes a lysate derived from the blood cells (amebocytes) of the horseshoe crab, Limulus polyphemus. The lysate clots in the presence of endotoxins.[11] The test can be performed as a qualitative gel-clot test or a quantitative chromogenic or turbidimetric test.[15]

Methodology (Gel-Clot Method): [16][17]

-

Reconstitution: Reconstitute the lyophilized LAL reagent with LAL Reagent Water immediately before use.

-

Sample Preparation: Prepare a series of dilutions of the glucosamine solution to be tested.

-

Positive Control: Prepare a series of dilutions of a known endotoxin standard.

-

Negative Control: Use LAL Reagent Water.

-

Incubation: Mix the LAL reagent with the sample, positive control, and negative control in separate depyrogenated tubes and incubate at 37°C ± 1°C for 60 minutes.

-

Reading: After incubation, invert the tubes 180°. A firm gel that remains intact indicates a positive result (presence of endotoxin at or above the detection limit). The absence of a solid clot indicates a negative result.

Signaling Pathways Modulated by Glucosamine

Glucosamine has been shown to modulate several key signaling pathways involved in inflammation and cartilage metabolism. Understanding these pathways is crucial for interpreting experimental data.

References

- 1. Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chondrex.com [chondrex.com]

- 3. drugfuture.com [drugfuture.com]

- 4. Glucosamine Hydrochloride [drugfuture.com]

- 5. Glucosamine Hydrochloride [doi.usp.org]

- 6. Glucosamine Sulfate Sodium Chloride [doi.usp.org]

- 7. Glucosamine Sulfate Potassium Chloride [doi.usp.org]

- 8. Elemental impurities in Pharmaceutical Materials according to new ICH Guidelines and USP Chapters <232> and <233> - Analytik Jena [analytik-jena.com]

- 9. biospectra.us [biospectra.us]

- 10. Endotoxin limits in formulations for preclinical research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Endotoxins 101: Guide to Bacterial Endotoxin / LAL Testing - Life in the Lab [thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. Single Laboratory Validation of a Method for Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. microbe-investigations.com [microbe-investigations.com]

- 16. lonzabio.jp [lonzabio.jp]

- 17. frederick.cancer.gov [frederick.cancer.gov]

A Technical Guide to High-Purity Vegan Glucosamine for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of high-purity vegan glucosamine (B1671600) for research purposes. It details the production, purification, and analytical characterization of glucosamine from non-animal sources, and explores its biological activity with a focus on its anti-inflammatory properties. This document is intended to be a valuable resource for researchers in pharmacology, rheumatology, and cell biology, as well as for professionals in the pharmaceutical and nutraceutical industries.

Introduction to Vegan Glucosamine

Glucosamine is an amino sugar that serves as a fundamental building block for glycosaminoglycans, which are essential components of cartilage and other connective tissues. Traditionally, glucosamine has been commercially extracted from the chitin (B13524) of shellfish exoskeletons. However, concerns over shellfish allergies, dietary restrictions (vegan and vegetarian), and the environmental impact of shellfish processing have driven the development of alternative, vegan-friendly sources of glucosamine.[1]

High-purity vegan glucosamine is chemically identical to its shellfish-derived counterpart and is primarily produced through the fermentation of plant-based substrates, most commonly corn or fungi.[2][3] These fermentation processes yield glucosamine that is suitable for individuals with shellfish allergies and those adhering to a vegan or vegetarian lifestyle.[3] For research applications, the purity and consistency of the glucosamine preparation are of paramount importance to ensure the reliability and reproducibility of experimental results.

Production and Purification of Vegan Glucosamine

The two primary methods for producing vegan glucosamine are fermentation of corn and fungal fermentation. Both methods leverage microorganisms to convert a carbohydrate source into glucosamine.

2.1. Corn-Derived Glucosamine

The production of glucosamine from corn typically involves a fermentation process using a non-GMO corn-based glucose substrate.[4] This process utilizes specific strains of microorganisms, such as engineered Escherichia coli, to efficiently convert glucose into glucosamine.[5][6] The resulting glucosamine is then purified to a high degree, typically greater than 98%, to yield glucosamine hydrochloride (HCl) or glucosamine sulfate.[4][7]

2.2. Fungal-Derived Glucosamine

Fungal fermentation utilizes the chitin naturally present in the cell walls of certain fungi, such as Aspergillus niger and Rhizopus oryzae.[8][9] The fungal biomass is first treated to isolate the chitin-rich cell wall material. This material is then subjected to acid hydrolysis to break down the chitin into individual glucosamine molecules.[6][8] The glucosamine is subsequently purified through a series of steps including decolorization and crystallization to achieve a high-purity final product.[8]

2.3. Comparative Purity and Yield

While both corn and fungal fermentation can produce high-purity glucosamine, the specific impurity profiles may differ based on the raw materials and the microorganisms used. Research suggests that vegan glucosamine may have less stringent quality parameters related to microbial contamination and residue on ignition compared to crustacean-derived glucosamine.[5] However, detailed, publicly available, head-to-head comparisons of the impurity profiles of commercially available high-purity fungal-derived versus corn-derived glucosamine are limited.

The yield of glucosamine can be significant in both processes. For example, in an optimized fungal fermentation process using Rhizopus oryzae, a yield of 0.52g of pure glucosamine per gram of fungal cell wall has been reported, corresponding to 90.7% of the theoretical yield.[8]

Analytical Characterization of High-Purity Vegan Glucosamine

Ensuring the purity and identity of glucosamine is critical for research applications. Several analytical techniques are employed for this purpose.

3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the quantification and purity assessment of glucosamine. Due to glucosamine's lack of a strong UV chromophore, analysis often requires pre-column derivatization or the use of specialized detectors.

Table 1: Comparative Summary of HPLC Methods for Glucosamine Analysis

| Method | Column | Mobile Phase | Detection | Key Features |

| HPLC with Pre-column Derivatization (FMOC-Su) | C18 | Acetonitrile/Water with TFA gradient | UV | AOAC Official Method; good specificity and reproducibility.[1] |

| HILIC-Corona CAD | Zwitter-ionic HILIC | Acetonitrile/Ammonium (B1175870) acetate | Corona Charged Aerosol Detector | No derivatization required; rapid analysis time (under 6 minutes).[3] |

| HPLC-MS/MS | Polymer-based amino | Acetonitrile/Ammonium acetate | Mass Spectrometry | High sensitivity and selectivity; suitable for complex matrices like synovial fluid.[10] |

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and quantification of glucosamine. 1H NMR can be used to confirm the identity of glucosamine and to determine the ratio of its α and β anomers in solution.[4] Quantitative NMR (qNMR) has also been validated for the simultaneous determination of glucosamine and other components in dietary supplements.[4]

3.3. Mass Spectrometry (MS)

Coupled with HPLC (LC-MS), mass spectrometry is invaluable for identifying and characterizing impurities in glucosamine preparations.[11] High-resolution mass spectrometry can provide accurate mass measurements to help elucidate the structures of unknown impurities.

Experimental Protocols

4.1. Protocol for Purity Analysis of Vegan Glucosamine HCl by HPLC with Corona CAD

This protocol is adapted from a validated method for the analysis of underivatized glucosamine.[3]

-

Reagent and Sample Preparation:

-

Mobile Phase: 60% Acetonitrile and 40% of 85 mM ammonium acetate.

-

Standard Solution: Prepare a stock solution of high-purity vegan glucosamine HCl in the mobile phase and create a calibration curve (e.g., 10–200 μg/mL).

-

Sample Solution: Accurately weigh and dissolve the test sample of vegan glucosamine HCl in the mobile phase to a concentration within the calibration range.

-

-

Chromatographic Conditions:

-

Column: Zwitter-ionic hydrophilic interaction liquid chromatography (HILIC) column.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 10 µL.

-

-

Detection:

-

Detector: Corona Charged Aerosol Detector (CAD).

-

-

Data Analysis:

-

Identify the glucosamine peak based on the retention time of the standard.

-

Quantify the amount of glucosamine in the sample by comparing its peak area to the calibration curve.

-

Assess purity by calculating the percentage of the main peak area relative to the total peak area.

-

4.2. Protocol for In Vitro Analysis of Glucosamine's Anti-inflammatory Activity in Chondrocytes

This protocol outlines a general procedure to assess the effect of vegan glucosamine on the NF-κB signaling pathway in cultured chondrocytes.

-

Cell Culture:

-

Culture human chondrocytes or a chondrocyte cell line (e.g., HTB-94) in appropriate cell culture medium until they reach 80-90% confluency.

-

-

Treatment:

-

Pre-treat the cells with varying concentrations of high-purity vegan glucosamine HCl (e.g., 0.1, 1, 10 mM) for a specified period (e.g., 2 hours).

-

Induce an inflammatory response by adding a stimulant such as Interleukin-1 beta (IL-1β) (e.g., 10 ng/mL) or Tumor Necrosis Factor-alpha (TNF-α) to the culture medium.

-

Include appropriate controls: untreated cells, cells treated with the inflammatory stimulant alone, and cells treated with glucosamine alone.

-

-

Analysis of NF-κB Activation:

-

After the desired incubation time (e.g., 30 minutes for nuclear translocation, 24 hours for gene expression), harvest the cells.

-

Prepare nuclear and cytoplasmic extracts.

-

Perform a Western blot to assess the nuclear translocation of NF-κB subunits (e.g., p65) and the levels of the inhibitory protein IκBα in the cytoplasm.

-

-

Analysis of Downstream Gene Expression:

-

Extract total RNA from the cells.

-

Perform quantitative real-time PCR (qRT-PCR) to measure the expression of NF-κB target genes, such as COX-2, MMP-13, and various pro-inflammatory cytokines.

-

Biological Activity and Mechanism of Action

A significant body of research has focused on the anti-inflammatory effects of glucosamine, particularly its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival.

In the context of osteoarthritis, pro-inflammatory cytokines like IL-1β and TNF-α activate the NF-κB pathway in chondrocytes, leading to the production of matrix-degrading enzymes (e.g., MMPs) and other inflammatory mediators, which contribute to cartilage breakdown. Glucosamine has been shown to interfere with this process in a dose-dependent manner.[2][3] The proposed mechanism involves the inhibition of the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[2][12] By stabilizing IκBα, glucosamine prevents the nuclear translocation of the active NF-κB subunits (p50/p65), thereby downregulating the expression of pro-inflammatory genes.[2]

Visualizations

Caption: Production workflow for high-purity vegan glucosamine.

Caption: Experimental workflow for vegan glucosamine research.

Caption: Glucosamine's mechanism of action on the NF-κB pathway.

Conclusion

High-purity vegan glucosamine produced from corn or fungal fermentation offers a reliable and allergen-free alternative to shellfish-derived glucosamine for research applications. Its well-characterized anti-inflammatory properties, particularly the inhibition of the NF-κB signaling pathway, make it a valuable tool for studying inflammatory joint diseases like osteoarthritis. The use of validated analytical methods such as HPLC, NMR, and MS is essential to ensure the quality and consistency of glucosamine used in research to generate reproducible and meaningful data. This guide provides a foundational understanding for researchers to confidently source, characterize, and utilize high-purity vegan glucosamine in their experimental designs.

References

- 1. The epigenetic effect of glucosamine and a nuclear factor-kappa B (NF-kB) inhibitor on primary human chondrocytes – Implications for osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucosamine inhibits IL-1beta-induced NFkappaB activation in human osteoarthritic chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Multicomponent analysis of dietary supplements containing glucosamine and chondroitin: comparative low- and high-field NMR spectroscopic study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vegan Glucosamine versus Crustacean Glucosamine in Osteoarthritis: Choosing the Correct One During Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advancement of glucosamine and N-acetyl glucosamine production using microorganisms: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Precolumn derivatization LC–MS/MS method for the determination and pharmacokinetic study of glucosamine in human plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The epigenetic effect of glucosamine and a nuclear factor-kappa B (NF-kB) inhibitor on primary human chondrocytes--implications for osteoarthritis. [vivo.weill.cornell.edu]

- 9. Recent advancement of glucosamine and N-acetyl glucosamine production using microorganisms: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and validation of a HPLC-ES-MS/MS method for the determination of glucosamine in human synovial fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of an Unknown Impurity in Glucosamine Sulfate Sodium Chloride by HPLC-Q-TOF MS and NMR | Bentham Science [eurekaselect.com]

- 12. journals.plos.org [journals.plos.org]

Endotoxin-Free Glucosamine in Immunology Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucosamine (B1671600), a naturally occurring amino sugar, has garnered significant attention for its immunomodulatory properties. However, the presence of endotoxin (B1171834), a potent inflammatory stimulant, in commercially available glucosamine can confound experimental results, leading to misinterpretation of its true biological effects. This technical guide provides an in-depth overview of the critical importance of using endotoxin-free glucosamine in immunology research. It details the molecular mechanisms through which glucosamine modulates immune responses, focusing on key signaling pathways such as NF-κB and STAT. Furthermore, this guide offers a compilation of quantitative data on its effects on immune cells and cytokine production, alongside detailed experimental protocols for in vitro studies.

The Critical Role of Endotoxin-Free Glucosamine in Immunological Research

Endotoxins, specifically lipopolysaccharides (LPS), are components of the outer membrane of Gram-negative bacteria and are potent activators of the immune system.[1][2] Even trace amounts of endotoxin contamination in research reagents can trigger strong, non-specific immune responses, primarily through Toll-like receptor 4 (TLR4) signaling.[3][4] This can lead to the secretion of pro-inflammatory cytokines and overall immune cell activation, masking or altering the specific effects of the compound under investigation.[4][5]

In the context of glucosamine research, which often demonstrates anti-inflammatory effects, endotoxin contamination can lead to paradoxical or misleading results.[6] Therefore, the use of endotoxin-free glucosamine is paramount to ensure that the observed immunomodulatory effects are attributable to glucosamine itself and not to contaminants.[4][7] Researchers should verify the endotoxin levels of their glucosamine preparations, with a general acceptance limit for in vitro studies being less than 0.1 ng/mg (<1 EU/mg).[7]

Mechanisms of Action: Glucosamine's Impact on Immune Signaling Pathways

Glucosamine exerts its immunomodulatory effects by influencing several key intracellular signaling pathways that govern inflammation and immune cell function.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses.[8] Glucosamine has been shown to inhibit NF-κB activation through multiple mechanisms.[9][10] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like IL-1β or TNF-α, IκB is phosphorylated and degraded, allowing the NF-κB p50/p65 heterodimer to translocate to the nucleus and initiate the transcription of inflammatory genes.[8][9] Glucosamine treatment can prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its nuclear translocation.[9][11] Some studies also suggest that glucosamine can inhibit the nuclear re-localization of IKKα, a kinase involved in the activation of the NF-κB pathway.[8]

Modulation of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell proliferation, survival, and differentiation, particularly in immune cells.[12] Constitutive activation of STAT3 is observed in many inflammatory conditions. Glucosamine has been shown to suppress the STAT3 signaling pathway by inhibiting the phosphorylation of STAT3 at the Tyr705 residue.[12] This inhibition of phosphorylation prevents STAT3 dimerization, nuclear translocation, and its subsequent DNA binding and transcriptional activities. In myeloid-derived suppressor cells (MDSCs), however, glucosamine has been observed to activate the STAT3 and ERK1/2 pathways, enhancing their immunosuppressive function.[13][14]

Quantitative Data Summary

The immunomodulatory effects of glucosamine have been quantified in various studies. The following tables summarize the dose-dependent effects of glucosamine on cytokine production and T cell differentiation.

Table 1: Dose-Dependent Effects of Glucosamine on Cytokine Production

| Cell Type | Stimulant | Glucosamine Concentration | Cytokine | Effect | Reference |

| Human Synovial MH7A Cells | IL-1β (15 pg/ml) | 5 mM | IL-6, IL-8 | Decreased expression | [15] |

| Human THP-1 Macrophages | LPS | Not specified | TNF-α, IL-1β, IL-6 | Inhibited production | [16] |

| Mouse Macrophage RAW264.7 Cells | LPS | 1000 mg/kg (in vivo) | NO, PG-E2 | Inhibited production | [17] |

| Human Conjunctival Cells | TNF-α, IFN-γ, IL-1β | Not specified | ICAM-1 | Downregulated production | [18] |

| Knee Osteoarthritis Mice Model | - | Low and High Doses | IL-6, TNF-α | Decreased levels | [19][20] |

Table 2: Effects of Glucosamine on T Cell Differentiation

| T Cell Subset | Glucosamine Concentration | Effect on Differentiation | Key Molecular Target | Reference |

| Th1 | High (e.g., 5 mM) | Inhibition | Down-regulation of N-linked glycosylation of CD25 | [21][22] |

| Th2 | High (e.g., 5 mM) | Inhibition | Down-regulation of N-linked glycosylation of CD25 | [21][22] |

| iTreg | High (e.g., 5 mM) | Inhibition | Down-regulation of N-linked glycosylation of CD25 | [21][22] |

| Th17 | Not specified | Promotion | Interference with N-glycosylation of CD25 | [21][22][23] |

| Activated T Cells | Not specified | Induces apoptosis | Reduced TCR signaling, inhibition of PI3K/Akt and NF-κB phosphorylation | [24][25] |

Experimental Protocols

The following are generalized protocols for studying the effects of endotoxin-free glucosamine on immune cells in vitro. Researchers should optimize these protocols for their specific cell types and experimental conditions.

General Experimental Workflow

Cell Culture and Glucosamine Treatment

-

Cell Seeding: Plate immune cells (e.g., macrophages, T cells, or relevant cell lines) at a desired density in appropriate culture vessels. Allow cells to adhere and stabilize for 24 hours in a humidified incubator at 37°C and 5% CO2.

-

Preparation of Glucosamine Stock Solution: Prepare a stock solution of endotoxin-free glucosamine (e.g., 1 M) in a sterile, endotoxin-free solvent such as phosphate-buffered saline (PBS) or cell culture medium. Sterilize the stock solution by passing it through a 0.22 µm filter.

-

Pre-treatment: On the day of the experiment, dilute the glucosamine stock solution to the desired final concentrations in fresh, pre-warmed cell culture medium. Remove the old medium from the cells and replace it with the medium containing the different concentrations of glucosamine. Include a vehicle control (medium with the same amount of solvent used for the stock solution). Incubate for a predetermined time (e.g., 2 hours).[26]

-

Stimulation: After the pre-treatment period, add the pro-inflammatory stimulus (e.g., LPS, IL-1β, or for T cells, anti-CD3/CD28 antibodies) to the wells at the desired concentration.

-

Incubation: Incubate the plates for the desired time points depending on the downstream analysis (e.g., 15 minutes for protein phosphorylation, 24-48 hours for cytokine production).

-

Harvesting: After incubation, collect the cell culture supernatants for cytokine analysis and lyse the cells for protein or RNA extraction.

Cytokine Analysis (ELISA)

-

Sample Collection: Collect the cell culture supernatants after the incubation period. Centrifuge to remove any cellular debris.

-

ELISA Procedure: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β) according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.

Flow Cytometry for Cell Phenotyping and Signaling Analysis

-

Cell Preparation: Harvest the cells after treatment and wash with PBS.

-

Surface Staining: For cell phenotyping, incubate the cells with fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4, CD8, CD11b) in the dark on ice.

-

Intracellular Staining (for signaling proteins):

-

Fix and permeabilize the cells using appropriate buffers.

-

Incubate with antibodies against intracellular targets, such as phosphorylated STAT3 (pSTAT3) or total STAT3.

-

-

Data Acquisition: Acquire the data on a flow cytometer.

-

Data Analysis: Analyze the data using appropriate software to quantify cell populations and the expression levels of the markers of interest.[27][28][29][30]

Conclusion

The immunomodulatory effects of glucosamine present a promising avenue for therapeutic development in inflammatory and autoimmune diseases. However, to obtain accurate and reproducible data, it is imperative that researchers utilize endotoxin-free glucosamine. By understanding its mechanisms of action on key signaling pathways like NF-κB and STAT3, and by employing rigorous experimental protocols, the scientific community can better elucidate the true therapeutic potential of this amino sugar. This guide provides a foundational framework for researchers to design and execute robust immunological studies with glucosamine.

References

- 1. Lipopolysaccharide - Wikipedia [en.wikipedia.org]

- 2. Lipopolysaccharides: Strategies for Treating Endotoxin-Induced Health Issues [rupahealth.com]

- 3. Lipopolysaccharides in Food, Food Supplements, and Probiotics: Should We be Worried? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kactusbio.com [kactusbio.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Lipopolysaccharide contamination of beta-lactoglobulin affects the immune response against intraperitoneally and orally administered antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. amsbio.com [amsbio.com]

- 8. A peptidyl-glucosamine derivative affects IKKα kinase activity in human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glucosamine inhibits IL-1beta-induced NFkappaB activation in human osteoarthritic chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. Glucosamine suppresses proliferation of human prostate carcinoma DU145 cells through inhibition of STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Glucosamine Interferes With Myelopoiesis and Enhances the Immunosuppressive Activity of Myeloid-Derived Suppressor Cells [frontiersin.org]

- 14. Glucosamine Interferes With Myelopoiesis and Enhances the Immunosuppressive Activity of Myeloid-Derived Suppressor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Glucosamine Downregulates the IL-1β-Induced Expression of Proinflammatory Cytokine Genes in Human Synovial MH7A Cells by O-GlcNAc Modification-Dependent and -Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-inflammatory action of sulfated glucosamine on cytokine regulation in LPS-activated PMA-differentiated THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibitory effects of glucosamine on endotoxin-induced uveitis in Lewis rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Glucosamine sulfate inhibits proinflammatory cytokine-induced icam-1 production in human conjunctival cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effects of Different Doses of Glucosamine Hydrochloride on Cartilage Tissue and Levels of Joint Injury Markers in Knee Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Effects of Different Doses of Glucosamine Hydrochloride on Cartilage Tissue and Levels of Joint Injury Markers in Knee Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Glucosamine Modulates T Cell Differentiation through Down-regulating N-Linked Glycosylation of CD25 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Glucosamine Modulates T Cell Differentiation through Down-regulating N-Linked Glycosylation of CD25 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Glucosamine Modulates T Cell Differentiation through Down-regulating N-Linked Glycosylation of CD25* | Semantic Scholar [semanticscholar.org]

- 24. Glucosamine induces activated T cell apoptosis through reduced T cell receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. snu.elsevierpure.com [snu.elsevierpure.com]

- 26. benchchem.com [benchchem.com]

- 27. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | PLOS One [journals.plos.org]

- 28. researchgate.net [researchgate.net]

- 29. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. m.youtube.com [m.youtube.com]

Methodological & Application

Application Note: High-Purity Glucosamine Quantification via HPLC

AN-HPLC-001

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of glucosamine (B1671600) in raw materials and finished pharmaceutical or nutraceutical products. Due to glucosamine's lack of a native UV-absorbing chromophore, this method employs a pre-column derivatization step using N-(9-fluorenylmethoxycarbonyloxy)succinimide (FMOC-Su).[1][2] The resulting derivative is then separated using reversed-phase chromatography and quantified with UV detection. This protocol is based on established and collaboratively studied methodologies, ensuring high specificity, accuracy, and precision for determining the purity of glucosamine hydrochloride and glucosamine sulfate (B86663) salts.[1][3][4]

Introduction

Glucosamine is an amino sugar widely used in dietary supplements to support joint health.[5] Accurate quantification is critical for quality control, ensuring that products meet label claims and are free from impurities. The primary analytical challenge in glucosamine analysis is its molecular structure, which lacks a chromophore, making direct UV detection difficult.[1][2] To overcome this, the method described herein utilizes derivatization with FMOC-Su, which attaches a highly UV-absorbent FMOC group to the glucosamine molecule. The resulting derivative is easily detected and quantified. In aqueous solutions, glucosamine exists as two anomers (α and β), which are separated by this method and appear as two distinct peaks in the chromatogram; the sum of the areas of these two peaks is used for precise quantification.[3]

Experimental Protocol

Instrumentation and Materials

-

HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis detector.

-

Reference Standard: D-(+)-Glucosamine Hydrochloride, USP grade (minimum 99% purity).[1]

-

Derivatization Reagent: N-(9-fluorenylmethoxycarbonyloxy)succinimide (FMOC-Su), ≥97% purity.[1]

-

Solvents and Chemicals:

Chromatographic Conditions

| Parameter | Condition |

| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.05% Trifluoroacetic Acid (TFA)[1][3] |

| Mobile Phase B | Acetonitrile[1][3] |

| Gradient Program | 0-6 min: 30% B; 6-11 min: 30% to 100% B; 11-13 min: 100% to 30% B; 13-15 min: 30% B[1] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 265 nm |

| Injection Volume | 10 µL |

| Run Time | 15 minutes[1][3] |

Preparation of Solutions

-

15mM FMOC-Su Solution: Accurately weigh and dissolve 50 mg of FMOC-Su in 10 mL of acetonitrile. This solution should be prepared fresh for each analysis.[3]

-

Standard Stock Solution (approx. 2.4 mg/mL Glucosamine HCl): Accurately weigh 60 mg of Glucosamine HCl standard into a 25 mL volumetric flask. Add 20 mL of water, vortex for 1 minute, and sonicate for 5 minutes to dissolve. Add 150 µL of TEA, then dilute to volume with water and mix well.[1]

-

Working Standard Solutions (for 3-point calibration): Filter the Standard Stock Solution through a 0.45 µm filter. Transfer 50 µL, 125 µL, and 200 µL of the filtered stock solution into separate 5 mL volumetric flasks for derivatization.[3]

Sample Preparation

-

Raw Materials/Powders: Accurately weigh an amount of sample equivalent to ~240 mg of glucosamine into a 100 mL volumetric flask. Dissolve in water with sonication if necessary. Add 0.6 mL of TEA, dilute to volume with water, mix, and filter through a 0.45 µm filter.[3]

-

Tablets/Capsules: Weigh and finely powder at least 10 tablets or the contents of 10 capsules. Transfer an amount of powder equivalent to ~240 mg of glucosamine to a 100 mL volumetric flask and proceed as for raw materials.

-

Final Sample for Derivatization: Transfer 125 µL of the filtered sample solution into a 5 mL volumetric flask.[3]

Derivatization Procedure

-

To each 5 mL volumetric flask containing the standard or sample aliquots, add 500 µL of the 15mM FMOC-Su solution.[3]

-

Cap the flasks tightly, mix well using a vortex mixer.

-

Place all flasks in a sonicator water bath and heat at 50°C for 30 minutes.[3]

-

After cooling to room temperature, dilute each flask to the 5 mL mark with Mobile Phase A.

-

Transfer the final derivatized solutions to HPLC vials for injection.

Workflow for Glucosamine Purity Analysis

Caption: Workflow of the HPLC method for glucosamine purity analysis.

Method Performance and Validation Data

The described method has been rigorously validated, demonstrating its suitability for quality control applications.[1][3] Key performance characteristics are summarized below.

| Parameter | Result |

| Linearity Range | 2.0 - 150 µg/mL[1] |

| Correlation Coefficient (r²) | > 0.9999[1] |

| Limit of Detection (LOD) | 0.3 µg/mL[1] |

| Limit of Quantitation (LOQ) | 1.0 µg/mL[1] |

| Accuracy (Spike Recovery) | 99.0% - 101.0%[3] |

| Precision (Repeatability, %RSD) | < 2.0% for system suitability[1] ~0.7% for sample analysis[3] |

| Specificity | Method is selective for glucosamine in the presence of common excipients and other dietary supplement ingredients.[1][3] |

Conclusion

The pre-column derivatization HPLC method provides a reliable, accurate, and precise tool for the quantification of glucosamine purity in a variety of sample matrices. Its high sensitivity and specificity make it ideal for routine quality control in research, development, and manufacturing environments, ensuring that glucosamine-containing products meet the required quality standards.

References

- 1. Single Laboratory Validation of a Method for Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurofinsus.com [eurofinsus.com]

- 3. Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. supplysidesj.com [supplysidesj.com]

- 5. ELSD-HPLC Method for Analysis of Glucosamine (Hydrochloride) on Primesep S Column | SIELC Technologies [sielc.com]

Preparing Glucosamine Stock Solutions for Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosamine (B1671600), an amino sugar, is a fundamental precursor for the biosynthesis of glycosylated proteins and lipids. In cell culture, it is widely utilized to study cellular processes such as the hexosamine biosynthetic pathway (HBP), cellular stress responses, and their implications in various diseases, including cancer.[1][2] Glucosamine hydrochloride is frequently the preferred form for research applications due to its stability and higher purity compared to glucosamine sulfate.[3] This document provides detailed protocols for the preparation, storage, and application of glucosamine stock solutions in cell culture experiments.

Data Presentation

Glucosamine Properties and Storage

| Parameter | Glucosamine Hydrochloride | Glucosamine Sulfate | Notes |

| Molecular Weight | 215.63 g/mol [4][5][6] | 456.42 g/mol (as dimer)[7] / 228.2 g/mol (as monomer)[8] | Use the appropriate molecular weight for accurate molarity calculations. |

| Form | Crystalline solid[4] | Crystalline solid | |

| Solvent | Sterile Phosphate-Buffered Saline (PBS) or cell culture medium[1] | Sterile Phosphate-Buffered Saline (PBS) or cell culture medium | Ensure the solvent is compatible with your cell line. |

| Recommended Stock Concentration | 1 M[1] | Varies | A high concentration stock minimizes the volume added to cell cultures. |

| Sterilization Method | 0.22 µm syringe filter[1] | 0.22 µm syringe filter | Do not autoclave as heat can degrade glucosamine. |